molecular formula C8H12O3 B1622121 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 258345-33-4

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B1622121
CAS No.: 258345-33-4
M. Wt: 156.18 g/mol
InChI Key: CDWUOMPODCPJRS-UHFFFAOYSA-N
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Description

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound with the molecular formula C8H12O3. This compound is characterized by a bicyclo[2.2.1]heptane framework, which is a common structural motif in organic chemistry. The presence of a hydroxyl group at the 6-position and a carboxylic acid group at the 2-position makes this compound an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through several methods. One common approach involves the stereoselective functionalization of endo-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. This process typically involves intermediates such as 1,3-oxazine or γ-lactone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and stereoselective functionalization are likely employed. These methods ensure the efficient and scalable production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

  • **Substitution

Properties

IUPAC Name

6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-4-1-5(7)6(2-4)8(10)11/h4-7,9H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWUOMPODCPJRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C(C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396350
Record name 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258345-33-4
Record name 6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
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6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
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6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
6-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid

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